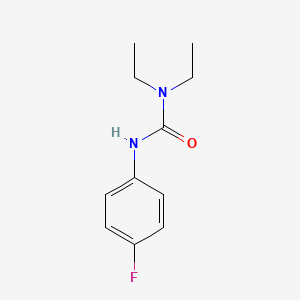

1,1-Diethyl-3-(4-fluorophenyl)urea

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1-diethyl-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSZQMTBKCLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1,1 Diethyl 3 4 Fluorophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of 1,1-Diethyl-3-(4-fluorophenyl)urea. Through a suite of one- and two-dimensional experiments, a complete picture of the molecule's complex structure can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule. The expected chemical shifts are influenced by the electronic effects of the neighboring functional groups—the electron-withdrawing urea (B33335) carbonyl and the electronegative fluorine atom.

In the ¹H NMR spectrum, the ethyl groups are expected to show a quartet for the methylene (B1212753) (–CH₂–) protons due to coupling with the adjacent methyl (–CH₃) protons, which in turn appear as a triplet. The protons on the fluorophenyl ring typically appear as two sets of multiplets due to the fluorine substitution, resembling an AA'BB' system. The N-H proton of the urea linkage is expected to appear as a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon (C=O) of the urea group is characteristically deshielded and appears at a high chemical shift (downfield). The carbons of the ethyl groups and the aromatic ring will have distinct signals. The carbon atom directly bonded to the fluorine (ipso-carbon) will show a large coupling constant (¹JCF), a key feature in identifying its position. Other carbons in the aromatic ring will also exhibit smaller C-F couplings (nJCF).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| –N(CH₂CH₃)₂ | ~3.3 | ~42 | Quartet (q) |

| –N(CH₂CH₃)₂ | ~1.2 | ~14 | Triplet (t) |

| C=O | - | ~155 | - |

| N-H | ~8.5 - 9.5 | - | Singlet (s) |

| Aromatic C-H (ortho to NH) | ~7.4 | ~120 | Multiplet (m) |

| Aromatic C-H (ortho to F) | ~7.0 | ~115 (JCF ≈ 22 Hz) | Multiplet (m) |

| Aromatic C-ipso (C-NH) | - | ~135 | - |

| Aromatic C-ipso (C-F) | - | ~158 (JCF ≈ 240 Hz) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on an aromatic ring, the chemical shift is typically observed in the range of -100 to -130 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu The signal may appear as a multiplet due to coupling with the ortho and meta protons of the phenyl ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A cross-peak would be expected between the methylene (–CH₂) and methyl (–CH₃) protons of the ethyl groups, confirming their connectivity. It would also show correlations between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would link the ¹H signals of the ethyl groups and the aromatic protons to their corresponding ¹³C signals, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations include:

From the N-H proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.

From the methylene protons (–CH₂) to the carbonyl carbon and the methyl carbon.

From the aromatic protons to neighboring and distant carbons within the ring, helping to confirm their specific assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm the spatial relationship between the ethyl groups and the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is an essential tool for determining the precise molecular weight and elemental composition of a compound. ijcce.ac.ir For this compound (C₁₁H₁₅FN₂O), the calculated monoisotopic mass is 210.1168 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Under electron ionization (EI) or other ionization techniques, the molecular ion [M]⁺• undergoes fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral fragments.

Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: This is a common fragmentation for amines and involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org Loss of a methyl radical (•CH₃) would be less favorable than the loss of an ethyl radical (•CH₂CH₃). The primary alpha-cleavage would likely be the loss of a methyl radical from one of the ethyl groups, or cleavage of the C-N bond of the diethylamino group.

McLafferty-type Rearrangement: A hydrogen atom from a γ-position can be transferred to the carbonyl oxygen, followed by cleavage of the β-bond.

Cleavage of the Urea Core: The C-N bonds of the urea moiety are susceptible to cleavage.

Cleavage can lead to the formation of the 4-fluorophenylisocyanate radical cation ([FC₆H₄NCO]⁺•) at m/z 137.

Alternatively, it can form the diethylamino isocyanate cation or related fragments.

Fragmentation of the Aromatic Ring: The fluorophenyl cation ([FC₆H₄]⁺) at m/z 95 could be formed, followed by the characteristic loss of a neutral acetylene (B1199291) molecule.

Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Possible Origin |

| 210 | [C₁₁H₁₅FN₂O]⁺• | Molecular Ion |

| 195 | [C₁₀H₁₂FN₂O]⁺ | [M - CH₃]⁺ (Loss of methyl radical) |

| 137 | [C₇H₄FNO]⁺• | 4-fluorophenylisocyanate radical cation |

| 111 | [C₆H₄FN]⁺ | Ion from cleavage and rearrangement |

| 95 | [C₆H₄F]⁺ | 4-fluorophenyl cation |

| 72 | [C₄H₁₀N]⁺ | Diethylaminyl cation |

Note: The relative intensities of these peaks depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.info The IR spectrum of this compound would display characteristic bands for the urea and fluorophenyl moieties.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide. docbrown.info

C-H Stretches: Absorptions for the aliphatic C-H stretching of the ethyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band is characteristic of the carbonyl group in ureas. This "Amide I" band is typically found in the range of 1630-1680 cm⁻¹. ijcce.ac.irdocbrown.info Its exact position is sensitive to hydrogen bonding.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is expected around 1550-1620 cm⁻¹.

C-N Stretch: The stretching vibrations for the C-N bonds of the diethylamino group and the aryl-N bond will appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

C-F Stretch: A strong absorption due to the stretching of the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3400 | Medium-Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850 - 2980 | Medium-Strong |

| C=O (Urea) | Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H | Bend (Amide II) | 1550 - 1620 | Medium-Strong |

| C-N | Stretch | 1200 - 1400 | Medium |

| C-F | Stretch | 1100 - 1250 | Strong |

Assignment of Characteristic Absorption Bands for Urea and Substituted Phenyl Moieties

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. youtube.com The spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent parts: the disubstituted urea core and the 4-fluorophenyl group.

The urea moiety exhibits several characteristic vibrations. The C=O stretching vibration, known as the "Amide I" band, is typically one of the most intense absorptions in the IR spectrum and is expected in the 1700-1650 cm⁻¹ region. docbrown.infopressbooks.pub Its exact position is sensitive to hydrogen bonding. The N-H stretching vibrations appear as strong, broad bands in the 3400-3200 cm⁻¹ range. docbrown.info The N-H bending vibration ("Amide II" band) is typically found around 1650-1600 cm⁻¹. pw.edu.pl Furthermore, C-N stretching vibrations can be observed at lower wavenumbers, often coupled with other modes, in the 1455-1450 cm⁻¹ region. researchgate.net

The substituted phenyl group also contributes distinct bands to the spectrum. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption in the 1250-1100 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹). nih.gov The characteristic C=C stretching vibrations within the aromatic ring are found in the 1600–1400 cm⁻¹ region. nih.gov The presence of the diethyl groups will be indicated by sp³ C-H stretching vibrations around 2975-2850 cm⁻¹. pressbooks.pub

The assignment of these bands provides a spectroscopic fingerprint for this compound, allowing for its identification and the study of its molecular environment. arxiv.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Urea) | Stretching | 3400 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2975 - 2850 | Medium to Strong |

| C=O (Urea, Amide I) | Stretching | 1700 - 1650 | Very Strong |

| N-H (Urea, Amide II) | Bending | 1650 - 1600 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600 - 1400 | Medium to Weak |

| C-N (Urea) | Stretching | 1455 - 1450 | Medium |

X-ray Crystallography for Definitive Solid-State Molecular Geometry

While spectroscopic methods provide valuable information about functional groups, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N,N′-Bis(4-fluorophenyl)urea and other substituted phenyl ureas, allows for a reliable prediction of its key structural features. nih.govnih.govnih.gov

It is anticipated that this compound would crystallize in a common space group for organic molecules, such as a monoclinic system (e.g., P2₁/n or P2₁/c) or an orthorhombic system. nih.govnih.gov The unit cell parameters would be influenced by the molecular packing, which is dictated by intermolecular forces. For instance, the crystal structure of N,N′-Bis(4-fluorophenyl)urea features molecules linked by intermolecular N-H···O hydrogen bonds. nih.govnih.gov The presence of the bulky diethyl groups in this compound will significantly influence the crystal packing compared to its N,N'-disubstituted analogs.

Table 2: Representative Crystallographic Data for Structurally Similar Phenyl Urea Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | Monoclinic | P2₁/n | 8.351 | 12.461 | 11.912 | 100.31 | nih.gov |

| 1,3-Diethyl-1,3-diphenylurea | Monoclinic | P2₁/c | 9.699 | 16.762 | 10.601 | 118.85 | nih.gov |

Conformational Analysis and Intermolecular Interactions in Crystalline State

The solid-state structure of ureas is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonding. aip.orgaip.org In the crystalline lattice of this compound, the urea N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This leads to the formation of robust N-H···O hydrogen bonds, which often link molecules into chains, dimers, or more complex two-dimensional sheets. aip.orgresearchgate.netresearchgate.net

The conformation of the molecule is defined by the torsion angles between the phenyl ring and the urea plane. In related structures, the phenyl rings are often twisted relative to the central urea moiety. researchgate.netresearchgate.net For N,N′-Bis(4-fluorophenyl)urea, the dihedral angles between the benzene (B151609) rings were reported to be 29.69° and 89.83° for two different molecules in the asymmetric unit. nih.gov A similar twisted conformation is expected for this compound to minimize steric hindrance between the phenyl ring and the diethyl groups.

Chromatographic Techniques for Purity Assessment and Isomer Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds, making it essential for assessing the purity of synthesized this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with its own set of advantages and requirements for analyzing urea derivatives. These techniques are crucial for separating the target compound from any starting materials, by-products, or potential isomers, ensuring a well-characterized and pure sample.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most common and versatile method for the analysis of non-volatile, polar compounds like substituted ureas. researchgate.netagriculturejournals.cz Developing a robust HPLC method is critical for purity assessment and quantification.

A typical approach involves reversed-phase chromatography. chromforum.org A C18 (ODS) column is frequently used as the stationary phase due to its hydrophobicity, which provides good retention for the phenyl-containing urea derivative. researchgate.net For more polar urea compounds, cyano or amino columns can also be effective. chromforum.orgeurekaselect.com

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. eurekaselect.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from impurities with different polarities. agriculturejournals.cz

Detection is commonly performed using a UV detector. semanticscholar.org The aromatic phenyl ring in this compound provides a chromophore that allows for sensitive detection. The detection wavelength is often set in the low UV region, for example, around 210 nm, to maximize sensitivity for the urea functional group. eurekaselect.com Method validation according to established guidelines ensures the reliability, accuracy, and precision of the analytical results. eurekaselect.comsemanticscholar.org

Table 3: Typical HPLC Method Parameters for Phenyl Urea Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic interaction for retention. |

| Mobile Phase | Acetonitrile and Water/Buffer | Elutes compounds from the column. |

| Elution Mode | Gradient | Improves separation of multiple components. |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

| Detector | UV-Vis / Diode Array Detector (DAD) | Quantifies the analyte based on UV absorbance. |

| Wavelength | ~210 nm | Wavelength for sensitive detection of the analyte. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of urea and its non-volatile derivatives by gas chromatography is challenging due to their high polarity, low volatility, and thermal lability. google.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. chromforum.org

One common derivatization strategy involves reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFA), which reacts with the N-H group. nih.gov Another effective approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen on the nitrogen atom with a bulky, non-polar silyl (B83357) group. google.com An alternative method involves the enzymatic hydrolysis of the urea to ammonia (B1221849) using urease, followed by the derivatization of the resulting ammonia with a reagent like heptafluorobutyryl chloride. google.com

Once derivatized, the compound can be separated on a standard non-polar or medium-polarity capillary column, such as an HP-5ms (5% phenyl-methylpolysiloxane). google.com Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.govacs.org GC-MS allows for the confirmation of the derivative's identity based on its mass spectrum and fragmentation pattern, providing a high degree of confidence in the analysis. google.com

Computational Chemistry Investigations of 1,1 Diethyl 3 4 Fluorophenyl Urea

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Modeling

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular energies, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 1,1-diethyl-3-(4-fluorophenyl)urea, DFT would be employed to determine its most stable three-dimensional structure (molecular geometry). This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms.

Beyond geometry, DFT calculations yield a wealth of information about the electronic properties. Key parameters that would be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting how the molecule would interact with other molecules, such as identifying sites for hydrogen bonding and other non-covalent interactions.

Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the charge distribution and dipole moment of the molecule.

| Property | Calculated Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule. |

Higher-Level Ab Initio and Post-Hartree-Fock Computations for Energetics

For more accurate energy calculations, higher-level ab initio and post-Hartree-Fock methods can be utilized. These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

For this compound, these methods would be particularly useful for:

Calculating Thermochemical Properties: Ab initio calculations can provide highly accurate values for thermodynamic properties such as the enthalpy of formation and Gibbs free energy of formation. nih.govchemeo.com These are fundamental properties that describe the stability and energy content of the molecule. nih.gov

Determining Reaction Energetics: When studying potential reactions involving this compound, these high-level methods can accurately predict reaction energies, activation barriers, and transition state geometries.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics provides a detailed electronic picture, it is often too computationally intensive for studying the large-scale motions and conformational flexibility of molecules, especially in a solvent environment. For this, molecular mechanics and molecular dynamics are the methods of choice.

Prediction of Stable Conformers and Energy Landscapes

This compound has several rotatable bonds, leading to a large number of possible conformations. Molecular mechanics (MM) methods, which use a classical physics-based force field to describe the energy of a molecule, are ideal for exploring this conformational space.

A systematic conformational search using MM would identify the various low-energy conformers of the molecule. The relative energies of these conformers can then be more accurately calculated using DFT. This combined approach allows for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its geometry. rsc.org Understanding the stable conformers is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -175° (C-N-C-C) | 65 |

| 2 | 1.25 | 75° (C-N-C-C) | 25 |

| 3 | 2.50 | -60° (C-N-C-C) | 10 |

Modeling of Solvation Effects and Solution-Phase Behavior

The behavior of a molecule can change significantly in solution due to interactions with solvent molecules. Molecular dynamics (MD) simulations can model the explicit interactions between this compound and a solvent, such as water. nih.gov An MD simulation would track the positions and velocities of all atoms in the system over time, providing a dynamic picture of how the molecule behaves in solution.

These simulations can be used to:

Study Solvation Shell Structure: Analyze how solvent molecules arrange themselves around the solute molecule.

Calculate Free Energy of Solvation: Determine the energetic cost or gain of transferring the molecule from the gas phase to a solvent.

Observe Conformational Dynamics: See how the presence of a solvent affects the conformational preferences and the transitions between different conformers.

In Silico Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. mdpi.com

For this compound, DFT calculations can be used to predict various spectra:

Computation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR spectra. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of computed NMR parameters depends heavily on the chosen theoretical level, which includes the functional and the basis set. Common functionals for such calculations include B3LYP and PBE0, paired with basis sets like 6-31G(d,p) or larger ones for higher accuracy.

¹H and ¹³C NMR Chemical Shifts: The calculation provides theoretical chemical shifts for all hydrogen and carbon atoms in this compound. These predicted values help in the assignment of experimental spectra. For instance, the protons of the ethyl groups (CH₂ and CH₃) will have distinct chemical shifts, as will the aromatic protons on the fluorophenyl ring. The environment of each nucleus dictates its chemical shift; for example, the aromatic protons ortho and meta to the fluorine atom will have different shifts due to the electronic influence of the fluorine and the urea (B33335) linkage.

Spin-Spin Coupling Constants: Coupling constants (J) quantify the interaction between neighboring nuclear spins and provide crucial information about the connectivity and dihedral angles within a molecule. libretexts.org The calculation of these constants, such as ³J(H-H) which is the coupling between protons separated by three bonds, is computationally more demanding than chemical shift calculations. libretexts.org The magnitude of the coupling constant is influenced by factors like bond lengths, bond angles, and dihedral angles (as described by the Karplus equation for vicinal couplings). libretexts.orgorganicchemistrydata.org For this compound, calculating the coupling between the CH₂ and CH₃ protons of the ethyl groups and the couplings between the aromatic protons would be of primary interest.

Below is a hypothetical table of computed NMR data for this compound, as no specific experimental or computational studies are publicly available. The values are representative of what would be expected based on the chemical structure.

Table 1: Hypothetical Computed NMR Data for this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)).

| Atom/Group | Atom Number(s) | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) | Computed Coupling Constant (J) in Hz |

|---|---|---|---|---|

| N-CH₂ | C2', C2'' | 3.35 (quartet) | 41.5 | ³J(H-H) = 7.2 |

| CH₃ | C3', C3'' | 1.20 (triplet) | 13.8 | |

| C=O | C1 | - | 155.0 | - |

| Aromatic CH (ortho to F) | C3, C5 | 7.05 (triplet) | 115.5 | ³J(F-C) = 22.0, ³J(H-H) = 8.8 |

| Aromatic CH (meta to F) | C2, C6 | 7.45 (doublet of doublets) | 121.0 | ⁴J(F-C) = 8.0, ³J(H-H) = 8.8 |

| Aromatic C-F | C4 | - | 160.0 | ¹J(F-C) = 245.0 |

| Aromatic C-N | C1' | - | 135.0 | - |

Theoretical Vibrational Frequencies and IR Spectra

Computational methods are widely used to calculate the vibrational frequencies of molecules. These calculations help in the assignment of bands in experimental infrared (IR) and Raman spectra. The standard approach involves optimizing the molecular geometry to find its minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to correct for anharmonicity and deficiencies in the theoretical method, thereby improving agreement with experimental data. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. nih.gov

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic band for the secondary amide.

C=O Stretch (Amide I band): A very strong and prominent band in the IR spectrum.

Aromatic C-H Stretches: Occurring at higher wavenumbers.

Aliphatic C-H Stretches: From the diethyl groups.

C-N Stretches: Associated with the urea backbone.

C-F Stretch: A strong band characteristic of the fluorophenyl group.

Table 2: Representative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Scaled Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Very Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the step-by-step transformation of reactants into products.

A chemical reaction proceeds from reactants to products via one or more transition states (TS), which are first-order saddle points on the potential energy surface. Computational methods can locate the geometry of these transient species. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are used to find an initial guess for the TS, which is then fully optimized.

Once a transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path of least energy connecting reactants, the transition state, and products. An Intrinsic Reaction Coordinate (IRC) calculation is then performed to confirm that the identified TS correctly connects the desired reactants and products, thus mapping out the reaction pathway.

For a hypothetical reaction, such as the hydrolysis of this compound, computational studies would aim to identify the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

By calculating the electronic energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic parameters.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

These energy calculations, often refined with zero-point vibrational energy (ZPVE) corrections and thermal corrections, allow for the determination of Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn). From ΔG‡, the reaction rate constant (k) can be estimated using Transition State Theory (TST). This analysis helps in understanding the feasibility and speed of a reaction under different conditions without performing the actual experiment.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net The fundamental principle is that the properties of a molecule are determined by its structure, and similar structures often exhibit similar activities or properties. researchgate.netmdpi.com

The process involves several key steps:

Data Set Selection: A set of molecules with known activities or properties is chosen.

Descriptor Calculation: For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's structure and physicochemical properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity/property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a wide range of computational descriptors can be calculated. These fall into several categories:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Based on the 2D graph of the molecule, such as connectivity indices (e.g., Kier & Hall indices) and shape indices (e.g., Kappa indices).

Geometrical (3D): Derived from the 3D structure, such as molecular surface area and volume.

Quantum Chemical: Calculated using quantum mechanics, these include dipole moment, orbital energies (HOMO, LUMO), electrostatic potentials, and atomic charges.

These descriptors for this compound could be used in a larger QSAR study of related urea compounds to predict properties like herbicidal activity, enzyme inhibition, or solubility. For example, descriptors related to hydrophobicity (like LogP) and electronic properties (like dipole moment and the energy of the LUMO) could be critical in determining how the molecule interacts with a biological target. nih.govnih.gov

Table 3: Examples of Computational Descriptors for this compound

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms; relates to permeability. |

| Geometrical | Molecular Volume | Van der Waals volume of the molecule. |

| Quantum Chemical | Dipole Moment | Measure of the molecule's overall polarity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Physicochemical | LogP (octanol-water partition coefficient) | Measure of lipophilicity. |

Advanced Applications and Materials Science Research Involving Substituted Ureas

Integration into Polymer Chemistry and Advanced Materials

Substituted ureas are integral components in the synthesis of a wide range of polymeric materials, from common resins to advanced functional polymers. The ability of the urea (B33335) moiety to form robust, directional hydrogen bonds is a key feature exploited in these applications.

Urea-formaldehyde (UF) resins are a major class of thermosetting polymers with wide applications in wood adhesives, particleboard, and molded objects. The synthesis involves the reaction of urea with formaldehyde (B43269) to form intermediates like bis(hydroxymethyl)urea. mdpi.comscbt.com Subsequent polycondensation under acidic conditions leads to a cross-linked three-dimensional network. atamanchemicals.comnih.gov While the primary monomer is urea itself, substituted ureas can be incorporated to modify the properties of the resulting polymer, although this is less common in traditional UF resin production.

In the realm of polyurethanes (PUs), which are a highly versatile family of polymers, urea linkages are often introduced to enhance properties. Poly(urethane-urea) (PUU) elastomers are synthesized by reacting diisocyanates with macrodiols and diamine chain extenders. uni.lusigmaaldrich.com The urea groups formed from the reaction of isocyanates with amines create strong, bidentate hydrogen bonds, leading to hard segment domains that impart excellent mechanical properties, such as high tensile strength and elasticity, compared to conventional polyurethanes. uni.lunih.gov The specific substituents on the urea nitrogen can influence the morphology and the degree of phase separation in these polymers, thereby tuning their final properties. uni.lu The synthesis of polyureas can also be achieved through greener, non-isocyanate routes, for instance, by using carbon dioxide and diamines. incidecoder.comresearchgate.net

Table 1: Substituted Ureas in Polymer Formulations

| Polymer Type | Role of Urea Derivative | Key Properties Imparted | Example Monomers/Precursors |

|---|---|---|---|

| Urea-Formaldehyde (UF) Resins | Primary monomer | Forms cross-linked thermoset network | Urea, Formaldehyde |

| Poly(urethane-urea) (PUU) | Chain extender reaction product | Enhances mechanical strength, thermal stability through hydrogen bonding | Diisocyanates, Diamines |

| Polyureas | Primary repeating unit | Forms strong, tough materials | Diisocyanates, Diamines, CO2 |

The urea group is a powerful tool for creating functional polymers and coatings due to its supramolecular properties. The hydrogen-bonding capabilities of urea derivatives allow for the self-assembly of polymer chains into well-ordered structures. nih.govpharmaffiliates.comresearchgate.net This has been exploited to create supramolecular polymers, where monomer units are held together by non-covalent bonds, leading to materials with unique properties like self-healing and responsiveness to stimuli.

In coatings technology, urea-based polymers are used to create durable and protective layers. For instance, thin coatings prepared from the polymerization of silane-urea precursors, such as 1-[3-(trimethoxysilyl)propyl]urea, can be applied to surfaces like polycarbonate films. chemicalbook.com These coatings can be further functionalized, for example, by chlorination of the urea amide groups to create N-chloramine coatings with controlled-release antiviral properties. chemicalbook.com Phenylurea is also used as a curing agent for epoxy resins, which are common in adhesives and coatings, where it accelerates the curing process and improves the final strength and durability of the material. sigmaaldrich.com

The biocompatibility and tunable properties of urea-containing polymers make them attractive candidates for biomedical applications. Polyurethanes and poly(urethane-urea)s have been investigated for a wide range of uses, including in medical devices and for tissue engineering. researchgate.netguidechem.com Biodegradable polyurethanes can be synthesized for applications in soft tissue engineering, such as for cardiac and neural tissue regeneration. researchgate.net

The mechanical properties and degradation rates of these polymers can be precisely controlled to match the requirements of specific biological applications. For example, poly(ether carbonate urethane)urea scaffolds have been developed with tunable elasticity that can direct the differentiation of stem cells for tissue repair. youtube.com Furthermore, the inherent antimicrobial activity of some urea derivatives is being explored. nih.gov Novel urea derivatives are being synthesized and evaluated for their potential as antimicrobial agents, with some showing activity against various bacterial and fungal strains. nih.gov

Contributions to Agrochemistry and Sustainable Agriculture

In agriculture, substituted ureas are a well-established class of compounds, primarily known for their herbicidal activity. Research is also ongoing into their roles as plant growth regulators and in the development of more efficient fertilizers. The presence of a fluorine atom, as in 1,1-Diethyl-3-(4-fluorophenyl)urea, is a common feature in many modern agrochemicals, as it can enhance efficacy and metabolic stability. guidechem.comlboro.ac.ukyoutube.com

Urea is the world's most common nitrogen fertilizer, but its high solubility leads to significant nitrogen loss through volatilization and leaching. lboro.ac.ukhymasynthesis.com To address this, enhanced-efficiency fertilizers (EEFs) have been developed, many of which are based on modified urea. chemimpex.comnih.gov These include slow-release and controlled-release formulations.

One major approach is to coat urea granules with a polymer that slows the diffusion of water into the granule and the release of nitrogen into the soil. unila.ac.id Materials used for coating include polymers like polyurethane, as well as biodegradable options such as starch and resins. hymasynthesis.comunila.ac.idsigmaaldrich.com Another strategy involves creating urea-formaldehyde (UF) condensation products. These are low-molecular-weight polymers where nitrogen is released gradually as the polymer breaks down in the soil. nih.govlboro.ac.uk These slow-release fertilizers aim to synchronize nitrogen availability with the crop's demand, thereby improving nitrogen use efficiency (NUE), reducing environmental pollution, and potentially increasing crop yields. nih.govresearchgate.net

Table 2: Types of Urea-Based Enhanced-Efficiency Fertilizers

| Fertilizer Type | Mechanism of Action | Common Materials Used | Primary Benefit |

|---|---|---|---|

| Polymer-Coated Urea (PCU) | Physical barrier slows water diffusion and nutrient release. hymasynthesis.com | Polyurethane, Polysulfone, Resins. unila.ac.id | Controlled release matching crop uptake. chemimpex.com |

| Urea-Formaldehyde (UF) | Slow mineralization of polymer chains releases nitrogen over time. nih.gov | Urea-formaldehyde condensates. | Reduced nitrogen loss and longer availability. lboro.ac.uk |

| Starch-Based Coatings | Biodegradable matrix encapsulates urea, controlling release. mdpi.comsigmaaldrich.com | Starch blends with PVA or other polymers. sigmaaldrich.com | Environmentally friendly slow release. mdpi.com |

Phenylurea derivatives are among the most important classes of herbicides. sigmaaldrich.com They act by inhibiting photosynthesis at the photosystem II (PSII) level. nih.gov Compounds like Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and Fenuron (B33495) (1,1-dimethyl-3-phenylurea) are well-known examples. nih.govnih.gov The specific substituents on the phenyl ring and the nitrogen atoms determine the compound's selectivity and potency. umn.educhemicalwarehouse.com Fluorinated phenylureas, such as those containing a 4-fluorophenyl group, have been studied for their potent herbicidal activity. researchgate.net For instance, 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea is a selective herbicide, with the trifluoromethyl group enhancing its biological activity. unila.ac.id

Beyond weed control, certain urea derivatives exhibit plant growth regulator (PGR) activity. Some phenylurea compounds have cytokinin-like effects, promoting cell division and influencing plant development. Research has shown that these compounds can be used to increase branching, promote flowering, and produce more compact and marketable ornamental plants. chemimpex.com This dual functionality as both herbicides and PGRs, depending on the specific chemical structure and application rate, makes urea derivatives a versatile tool in crop management.

Table 3: Agrochemically Active Phenylurea Derivatives

| Compound Name | Chemical Structure | Primary Use | Mechanism of Action |

|---|---|---|---|

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Herbicide nih.gov | Photosystem II inhibitor nih.gov |

| Fenuron | 1,1-dimethyl-3-phenylurea | Herbicide nih.gov | Photosystem II inhibitor nih.gov |

| Chlortoluron | 3-(3-Chloro-p-tolyl)-1,1-dimethylurea | Herbicide incidecoder.com | Photosystem II inhibitor incidecoder.com |

| 4PU-30 | N-phenyl-N'-(2-chloro-4-pyridyl)urea | Plant Growth Regulator | Cytokinin-like activity |

Catalytic Applications of Urea-Based Organocatalysts

Substituted ureas, such as this compound, are a significant class of compounds in the field of organocatalysis. Their utility stems from their ability to act as hydrogen-bond donors, a property that allows them to activate and control the reactivity of various substrates in organic transformations. The development of urea-based organocatalysts has provided a metal-free alternative for a range of chemical reactions. nih.gov

Design and Mechanism of Action in Organic Transformations

The design of urea-based organocatalysts hinges on the fundamental principle of hydrogen bonding. The two N-H protons on the urea backbone can form directional hydrogen bonds with electron-rich atoms, such as oxygen or nitrogen, in a substrate molecule. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The strength of this hydrogen bonding, and thus the catalytic activity, can be finely tuned by modifying the substituents on the urea nitrogen atoms. nih.govrsc.org

In the case of this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the acidity of the N-H protons. This increased acidity leads to stronger hydrogen bonding with the substrate, thereby increasing the catalytic efficacy. Quantum-chemical analyses have shown that electron-withdrawing substituents increase the positive charge on the NH groups, making them better hydrogen-bond donors. nih.gov This principle is a key consideration in the rational design of more active urea-based catalysts.

The general mechanism for a urea-catalyzed reaction, for instance, a Michael addition, involves the urea catalyst binding to the electrophilic substrate through hydrogen bonds. This binding lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, activating it for attack by a nucleophile. The transition state is stabilized by this interaction, leading to an accelerated reaction rate. u-tokyo.ac.jp The bifunctional nature of some urea catalysts, where one part of the molecule activates the electrophile and another part activates the nucleophile, can lead to highly stereoselective transformations. youtube.com

Table 1: Factors Influencing the Catalytic Activity of Urea Derivatives

| Factor | Description | Expected Effect on this compound |

| Substituent Effects | Electron-withdrawing groups on the aryl ring increase the acidity of the N-H protons and enhance hydrogen bond donor strength. nih.gov | The 4-fluoro substituent is electron-withdrawing, likely increasing the catalytic activity compared to an unsubstituted phenylurea. |

| Steric Hindrance | Bulky substituents near the urea moiety can influence substrate binding and the stereochemical outcome of the reaction. | The diethyl groups on one nitrogen and the phenyl group on the other create a specific steric environment around the catalytic core. |

| Solvent Effects | The polarity of the solvent can affect the strength of hydrogen bonding and the stability of charged intermediates. | Catalytic activity may vary depending on the solvent used in the reaction. |

| Bifunctionality | The presence of both a hydrogen-bond donating urea and a basic site can lead to cooperative catalysis and high enantioselectivity. youtube.com | As a simple substituted urea, it primarily functions as a single-point hydrogen bond donor. |

Other Industrial and Chemical Process Applications

Beyond specialized organocatalysis, substituted ureas like this compound have potential applications in various industrial and chemical processes. The broader class of phenylureas is recognized for its diverse utility. boray-chem.comchemicalbook.com

Phenylurea derivatives are widely employed in agriculture as herbicides. chemicalbook.comresearchgate.net Their mode of action typically involves the inhibition of photosynthesis in target weeds. researchgate.net While specific data for this compound is not available, its structural similarity to known herbicidal compounds such as diuron and fenuron suggests potential activity in this area. boray-chem.comnih.gov

In the realm of materials science and chemical synthesis, phenylureas serve as important intermediates. They are used in the production of various polymers, dyes, and resins. boray-chem.comjigschemical.com Their thermal stability makes them suitable for manufacturing processes that occur at elevated temperatures. boray-chem.com For instance, certain diarylureas are precursors in the synthesis of complex organic molecules and pharmaceuticals. researchgate.netmdpi.comnih.govnih.gov The reactivity of the urea functional group allows for further chemical modifications, making it a versatile building block.

Furthermore, some urea derivatives have found use as stabilizers in materials like smokeless explosives. chemicalbook.com The specific properties of this compound, conferred by the diethyl and fluorophenyl groups, would determine its suitability for such applications.

Table 2: Potential Industrial Applications of Substituted Phenylureas

| Industry | Application | Rationale based on Phenylurea Chemistry |

| Agriculture | Herbicide | Inhibition of photosynthesis in weeds. researchgate.net |

| Pharmaceuticals | Intermediate in drug synthesis | Versatile chemical scaffold for creating complex molecules with biological activity. chemicalbook.comresearchgate.net |

| Polymers & Plastics | Monomer/Intermediate | Used in the production of urea-formaldehyde resins and other polymers. boray-chem.comchemicalbook.com |

| Dyes & Pigments | Chemical Intermediate | Serves as a building block for various colorants. jigschemical.com |

| Chemical Manufacturing | Corrosion Inhibitor | Certain derivatives can prevent corrosion in industrial equipment. chemicalbook.com |

Environmental Impact and Sustainability Considerations for Urea Based Compounds in Chemical Research

Environmental Fate and Degradation Pathways of Urea (B33335) Derivatives

The journey of urea derivatives in the environment is complex, involving various biological and chemical transformation processes. The structure of the specific urea compound significantly influences its persistence and the nature of its degradation products.

Microbial activity is a primary driver in the breakdown of urea-based compounds in soil and aquatic environments. epa.govasm.org Soil microorganisms, such as bacteria and fungi, possess enzymes capable of hydrolyzing the urea bond. asm.orgnih.gov For instance, some bacterial strains like Arthrobacter sp. and Bacillus sphaericus have been shown to degrade phenylurea herbicides by breaking the urea linkage to form corresponding anilines. nih.govnih.gov The rate of this biotransformation can be influenced by factors such as soil type, moisture content, temperature, and the presence of other organic matter. epa.govnih.gov For example, the hydrolysis of urea can be completed within 24 hours in some soils, but the rate can be much slower depending on environmental conditions. epa.gov

The degradation of some phenylurea herbicides, like diuron (B1670789), can result in the formation of more persistent and potentially toxic metabolites, such as 3,4-dichloroaniline. nih.govatamanchemicals.com This highlights the importance of not only studying the parent compound but also its degradation products to fully assess the environmental impact. nih.gov

Sunlight can also play a role in the degradation of urea derivatives through photolysis. nih.gov The energy from ultraviolet (UV) radiation can break down the chemical bonds in these molecules. nih.gov The rate and extent of photolytic degradation depend on the specific chemical structure and the presence of other substances in the environment. For instance, in phytoplankton-rich waters, the degradation of urea is significantly faster in sunlight than in the dark. epa.gov

Titanium dioxide (TiO2) has been investigated as a photocatalyst for the oxidation of urea in water. nih.gov This process involves the generation of hydroxyl radicals, which are powerful oxidizing agents that can break down urea. nih.gov The efficiency of this photocatalytic degradation can be influenced by the presence of other ions in the water. nih.gov For example, phosphate (B84403) ions have been shown to enhance the photocatalytic oxidation of urea on TiO2. nih.gov

Global Environmental Footprint of Urea Production and Usage

The production and application of urea on a global scale have significant environmental consequences, primarily related to greenhouse gas emissions and water pollution.

The manufacturing of urea is an energy-intensive process, heavily reliant on natural gas, and contributes to substantial carbon dioxide (CO₂) emissions. downtoearth.org.inspringernature.comissuu.com The Haber-Bosch process, used to synthesize the ammonia (B1221849) precursor for urea, alone accounts for a significant portion of global energy consumption and CO₂ emissions. springernature.com It is estimated that for every metric ton of urea produced, a significant amount of CO₂-equivalent emissions are generated. issuu.com

When urea-based fertilizers are applied to agricultural soils, they undergo transformations that release nitrous oxide (N₂O), a potent greenhouse gas with a long atmospheric lifetime. researchgate.netumsystem.edunih.gov The application of urea can increase microbial activity in the soil, leading to higher emissions of both CO₂ and N₂O. researchgate.net The amount of N₂O emitted is influenced by factors such as the amount of fertilizer applied, soil conditions, and agricultural practices. nih.gov

Greenhouse Gas Emissions from Urea Production and Use

| Source of Emission | Greenhouse Gas | Contributing Factors |

|---|---|---|

| Urea Production | CO₂ | Energy-intensive Haber-Bosch process for ammonia synthesis. springernature.comissuu.com |

| Agricultural Use | N₂O | Microbial transformation of urea in soil. researchgate.netnih.gov |

| Agricultural Use | CO₂ | Increased microbial respiration in soil after urea application. researchgate.net |

A significant portion of urea-based fertilizers applied to crops is not taken up by the plants and can be lost to the environment through runoff and leaching. bac-lac.gc.ca This runoff, rich in nitrogen, enters aquatic ecosystems such as rivers, lakes, and coastal waters, leading to a process called eutrophication. issuu.comolimpum.comwikipedia.org

Eutrophication is the enrichment of water bodies with nutrients, which stimulates excessive growth of algae and other aquatic plants, often resulting in harmful algal blooms. olimpum.comwikipedia.org When these algae die and decompose, the process consumes large amounts of dissolved oxygen in the water, creating hypoxic or "dead zones" where fish and other aquatic life cannot survive. olimpum.com This can lead to a significant loss of biodiversity and disrupt the natural balance of aquatic ecosystems. olimpum.com High concentrations of urea in waterways can also directly impact aquatic plants. researchgate.net

Strategies for Sustainable Synthesis and Application of Urea Compounds

Addressing the environmental challenges associated with urea-based compounds requires a multi-faceted approach, encompassing more sustainable manufacturing processes and more efficient application methods.

Innovations in "green chemistry" are exploring more environmentally friendly methods for synthesizing urea derivatives. rsc.orgureaknowhow.com These include catalyst-free and solvent-free reaction conditions, which reduce waste and energy consumption. rsc.org Research is also focused on developing processes that utilize carbon dioxide as a feedstock, potentially turning a greenhouse gas into a valuable chemical. springernature.comrsc.orgnih.gov Electrocatalytic methods that produce urea from nitrate (B79036) and CO2 at ambient conditions are also being investigated as a sustainable alternative to the energy-intensive Haber-Bosch process. springernature.com

To minimize the environmental impact of urea application in agriculture, strategies are being developed to improve nitrogen use efficiency. These include the use of enhanced-efficiency fertilizers, such as polymer-coated urea and urea with urease inhibitors. sdstate.edu These formulations release nitrogen more slowly, better matching the crop's nutrient requirements and reducing losses to the environment. sdstate.edu

Furthermore, promoting the use of organic fertilizers and compost can reduce the reliance on synthetic nitrogen fertilizers, which have a much larger environmental footprint. cseindia.org

Sustainable Strategies for Urea Compounds

| Strategy | Description | Key Benefits |

|---|---|---|

| Green Synthesis | Developing catalyst-free, solvent-free, and CO₂-utilizing production methods. springernature.comrsc.orgureaknowhow.com | Reduced energy consumption, waste, and greenhouse gas emissions. ureaknowhow.comrsc.org |

| Enhanced-Efficiency Fertilizers | Using formulations like polymer-coated urea and urease inhibitors. sdstate.edu | Slowed nitrogen release, improved crop uptake, and reduced environmental losses. sdstate.edu |

| Alternative Fertilizers | Promoting the use of organic fertilizers and compost. cseindia.org | Lower environmental footprint compared to synthetic fertilizers. cseindia.org |

Innovations in Green Urea Production and Formulation

The conventional industrial production of urea, primarily for fertilizers, is an energy-intensive process that contributes to greenhouse gas emissions. chemicalbook.com Innovations are emerging to create more environmentally friendly "green urea."

Key innovations include:

Green Ammonia Feedstock : The traditional Haber-Bosch process for ammonia synthesis relies on fossil fuels. Green ammonia production utilizes hydrogen generated through water electrolysis powered by renewable energy sources (like solar or wind). This significantly reduces the carbon footprint of the ammonia, and subsequently, the urea produced from it. researchgate.net

Carbon Capture and Utilization (CCU) : Green urea production aims to use carbon dioxide captured from industrial flue gases or even directly from the air (Direct Air Capture - DAC) as a feedstock. researchgate.net This turns a major greenhouse gas into a valuable raw material, creating a more circular carbon economy.

Energy-Efficient Technologies : Advances in catalysis and process engineering are leading to more energy-efficient urea synthesis plants, lowering energy consumption and the associated environmental impact. oup.com

Sustainable Formulations : In agriculture, research is focused on developing controlled-release urea formulations. These "slow-release" fertilizers are designed to release nitrogen more gradually, improving nutrient uptake efficiency by plants and reducing losses to the environment through leaching and volatilization.

Bioremediation Approaches Involving Urea

Bioremediation is an environmentally friendly approach that uses microorganisms to clean up contaminated environments. Urea itself can play a role in these processes, particularly in the remediation of hydrocarbon-contaminated sites.

Biostimulation : In soils contaminated with petroleum hydrocarbons, the growth of naturally occurring oil-degrading microbes is often limited by the lack of essential nutrients, particularly nitrogen. The addition of urea as a nitrogen source can stimulate the activity of these indigenous microorganisms, enhancing the rate of hydrocarbon degradation. oup.com This process is known as biostimulation.

Remediation of Phenylurea Herbicides : For soils contaminated with phenylurea herbicides, bioremediation strategies focus on isolating and applying specific microbial strains that can effectively degrade these compounds. frontiersin.orgresearchgate.net Research has identified several bacterial and fungal species capable of using phenylureas as a carbon or nitrogen source. nih.govmdpi.com Bioaugmentation, the introduction of these specialized microbes to a contaminated site, can accelerate the cleanup process. However, the formation of toxic metabolites remains a challenge that requires careful management and monitoring. nih.gov

Future Outlook and Emerging Research Frontiers for 1,1 Diethyl 3 4 Fluorophenyl Urea

Development of Advanced Synthetic Methodologies for Structural Diversity

Currently, detailed research on advanced synthetic methodologies specifically for creating structural diversity in 1,1-Diethyl-3-(4-fluorophenyl)urea has not been reported. Future research in this area could focus on moving beyond traditional synthesis routes, which typically involve the reaction of an isocyanate with an amine. Advanced strategies could be developed to generate a library of structurally diverse analogs, enabling a more thorough exploration of its structure-activity relationships.

Potential future research could explore:

Combinatorial Chemistry: The use of solid-phase or solution-phase combinatorial techniques to rapidly generate a wide array of derivatives. This would involve modifying the diethylamino group or introducing various substituents onto the fluorophenyl ring.

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, purity, and safety, especially for reactions involving hazardous intermediates.

Catalytic Methods: The development of novel catalytic systems for C-N bond formation could provide more efficient and environmentally friendly synthetic routes.

Multiscale Modeling and Simulation for Deeper Mechanistic Understanding

There is no specific published research on the use of multiscale modeling and simulation to understand the mechanistic behavior of This compound . Such computational studies would be invaluable for predicting its properties and interaction with biological targets or materials.

Future computational research could involve:

Quantum Mechanics (QM): To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvent molecules or potential binding partners.

Quantitative Structure-Activity Relationship (QSAR): If a range of analogs were synthesized and tested, QSAR models could be developed to predict the activity of new derivatives and guide further synthetic efforts.

Exploration of Novel Applications Beyond Current Domains

The specific applications of This compound are not well-documented in scientific literature. While many phenylurea derivatives are known for their herbicidal or biological activities, the potential of this specific compound remains largely unexplored.

Future research could investigate novel applications in areas such as:

Medicinal Chemistry: Screening for activity against various therapeutic targets, such as kinases, which are often targeted by urea-containing compounds.

Materials Science: Investigating its potential use in the formation of supramolecular structures, organogels, or as a component in polymers, leveraging the hydrogen-bonding capabilities of the urea (B33335) moiety.

Agrochemicals: Beyond herbicidal activity, it could be tested for other agrochemical applications, such as fungicides or insecticides.

Integration with Artificial Intelligence and High-Throughput Screening for Accelerated Discovery

The integration of artificial intelligence (AI) and high-throughput screening (HTS) has not been applied to This compound , according to available research. This combination of technologies is a powerful tool for accelerating the discovery and optimization of new molecules.

A future research workflow could look like this:

Virtual Screening: AI models could be used to screen large virtual libraries of compounds similar to This compound to identify those with a high probability of desired activity.

High-Throughput Synthesis and Screening: The most promising candidates from virtual screening could then be synthesized and tested in HTS assays.

Iterative Optimization: The data from HTS would be fed back into the AI models to refine them, leading to a new round of predictions and a cycle of iterative optimization.

This data-driven approach could rapidly identify new leads for various applications, significantly reducing the time and cost compared to traditional research methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Diethyl-3-(4-fluorophenyl)urea, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carbamate intermediates, as demonstrated in the Snieckus–Fries rearrangement, where diethylcarbamates react with fluorophenyl precursors under reflux conditions (e.g., acetonitrile at 65°C for 1 hour). Purity is optimized through silica gel chromatography and recrystallization in hexane . For boronate-containing analogs, Suzuki-Miyaura cross-coupling with pinacol boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediates) improves yield and selectivity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of / NMR to verify substituent positions (e.g., diethyl groups at ~1.2 ppm and aromatic protons at ~7.0–7.5 ppm). IR spectroscopy identifies urea C=O stretches (~1640–1680 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for : 218.11 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or phosphatase assays) using fluorometric or colorimetric substrates. For cytotoxicity, use MTT assays on cancer cell lines (IC determination). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine) are critical .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence reactivity or binding affinity?

- Methodological Answer : The electron-withdrawing fluorine atom enhances urea’s hydrogen-bonding capacity, which can be quantified via computational modeling (DFT calculations for charge distribution) and compared to analogs (e.g., 4-chlorophenyl or unsubstituted phenyl). Biological assays (e.g., IC shifts in enzyme inhibition) validate computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC values) may arise from assay conditions (pH, solvent DMSO concentration). Standardize protocols across labs and validate with orthogonal assays (e.g., SPR for binding kinetics vs. functional assays). Meta-analysis of substituent effects (e.g., fluorophenyl vs. trifluoromethylphenyl) clarifies structure-activity relationships (SAR) .

Q. How can mechanistic insights into carbamoyl rearrangements improve synthesis scalability?

- Methodological Answer : Study the 1,5-O→N carbamoyl Snieckus–Fries rearrangement via in situ -NMR to track intermediates. Optimize reaction conditions (e.g., DABCO catalyst, 65°C) to suppress side products. Computational modeling (e.g., transition state analysis) identifies steric/electronic bottlenecks .

Q. What advanced analytical techniques address challenges in characterizing urea derivatives?

- Methodological Answer : Use X-ray crystallography (as in Acta Crystallographica studies) to resolve stereochemical ambiguities. For trace impurities, employ UPLC-MS/MS with a C18 column (0.1% formic acid gradient). Solid-state NMR can probe crystallinity in formulations .

Q. How can SAR studies guide the design of more potent analogs?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., 3,5-difluorophenyl, 4-methoxyphenyl) and correlate with activity data. QSAR models using descriptors like LogP, polar surface area, and Hammett constants predict bioavailability and target engagement. Validate with in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。